molecular formula C10H13BrN2O4S B8292971 methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B8292971
M. Wt: 337.19 g/mol
InChI Key: NRCHLPNRCUKSAX-UHFFFAOYSA-N
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Description

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C10H13BrN2O4S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, a base such as sodium hydroxide, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, the major products can include various substituted thiazole derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.

Scientific Research Applications

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then interact with the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-bromo-5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research and industry. Its ability to undergo selective deprotection and substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13BrN2O4S

Molecular Weight

337.19 g/mol

IUPAC Name

methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-6-5(7(14)16-4)12-8(11)18-6/h1-4H3,(H,13,15)

InChI Key

NRCHLPNRCUKSAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)Br)C(=O)OC

Origin of Product

United States

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